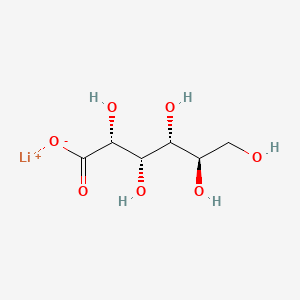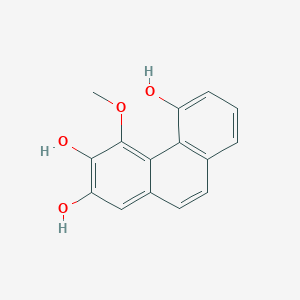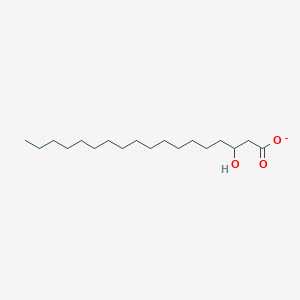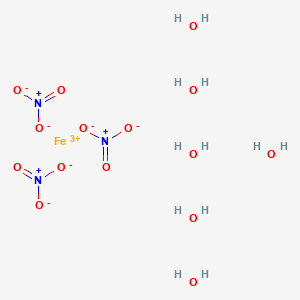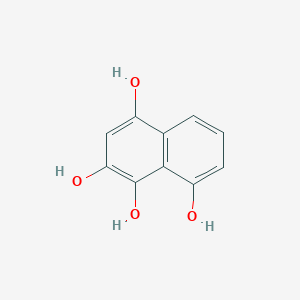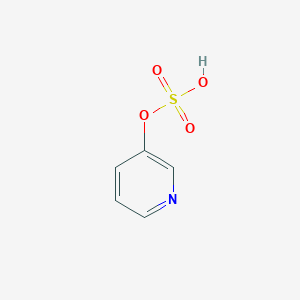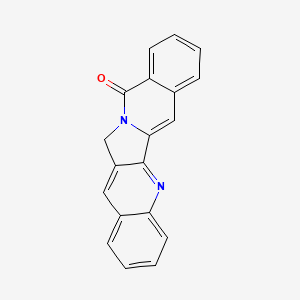
Rosettacin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rosettacin is a member of the aromathecin alkaloids, which are known for their significant antitumor activity . This compound has garnered attention from organic and pharmaceutical chemists due to its potential in clinical studies . This compound is structurally related to camptothecin, another compound with notable antitumor properties .
準備方法
Rosettacin can be synthesized through various methods. One common synthetic route involves the use of quinolone derivatives . The process typically includes sequential chlorination using thionyl chloride, followed by aromatization and dechlorination using palladium on barium sulfate and hydrogen . These methods provide efficient ways to synthesize this compound and offer insights into the synthesis of other aromathecin alkaloids .
化学反応の分析
Rosettacin undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Rosettacin has a wide range of scientific research applications:
作用機序
Rosettacin exerts its effects by binding to topoisomerase I, an enzyme that plays a crucial role in DNA replication . This binding stabilizes the complex formed between the enzyme and DNA, preventing the re-ligation of the DNA strand and ultimately leading to cell death . The nitrogenous substituents on the 14 position of this compound are proposed to be involved in the major groove of the topoisomerase I-DNA complex, forming hydrogen bonds with amino acids in the major groove .
類似化合物との比較
Rosettacin is similar to other aromathecin alkaloids, such as camptothecin and luotonin A . this compound has unique structural features that contribute to its distinct antitumor activity . For example, the presence of nitrogenous substituents on the 14 position enhances its ability to stabilize the topoisomerase I-DNA complex . Additionally, this compound derivatives have shown better antiproliferative activity and anti-topoisomerase I activity compared to other similar compounds .
特性
分子式 |
C19H12N2O |
|---|---|
分子量 |
284.3 g/mol |
IUPAC名 |
3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15,17,19-nonaen-14-one |
InChI |
InChI=1S/C19H12N2O/c22-19-15-7-3-1-5-12(15)10-17-18-14(11-21(17)19)9-13-6-2-4-8-16(13)20-18/h1-10H,11H2 |
InChIキー |
JORFMKUBMHCFKA-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC3=CC=CC=C3N=C2C4=CC5=CC=CC=C5C(=O)N41 |
同義語 |
aromathecin rosettacin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



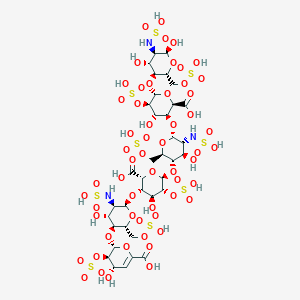
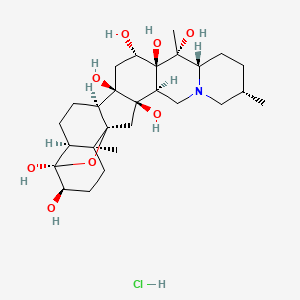
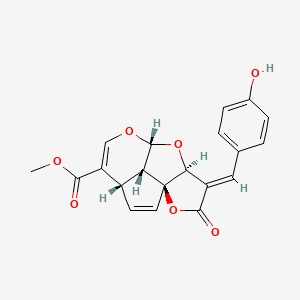
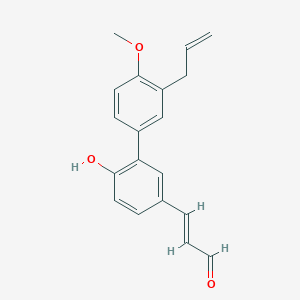
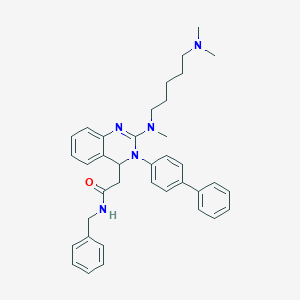
![5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid,7-[[[(cyanomethyl)thio]acetyl]amino]-7-methoxy-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-, monosodium salt, (6R,7S)-](/img/structure/B1262289.png)
![sodium;4-oxo-4-[[(1R,4S,5R,8S,9R,10R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]butanoate](/img/structure/B1262291.png)
